2,2'-((2-Methylphenyl)imino)bisethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-2-methylanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-10-4-2-3-5-11(10)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAFETVQZHKDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051955 | |
| Record name | 2,2'-[(2-Methylphenyl)imino]bisethanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28005-74-5, 51896-80-1 | |
| Record name | o-Tolyldiethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28005-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2'-((2-Methylphenyl)imino)bisethanol | |
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| Record name | 2,2'-((Methylphenyl)imino)bisethanol | |
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| Record name | o-Tolyldiethanolamine | |
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| Record name | Ethanol, 2,2'-[(2-methylphenyl)imino]bis- | |
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| Record name | 2,2'-[(2-Methylphenyl)imino]bisethanol | |
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| Record name | 2,2'-[(methylphenyl)imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,2'-[(2-methylphenyl)imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-((2-METHYLPHENYL)IMINO)BISETHANOL | |
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Coordination Chemistry of 2,2 2 Methylphenyl Imino Bisethanol As a Ligand
Ligand Design Principles and Coordination Modes of Iminobisethanols
Ligand design is a central aspect of coordination chemistry, enabling the synthesis of metal complexes with specific geometries and properties. Iminobisethanols and related Schiff base ligands are versatile due to their straightforward synthesis and the tunable nature of their electronic and steric properties. The fundamental design of these ligands involves an imine nitrogen and hydroxyl groups that can coordinate to a metal center.
The chelating capability of 2,2'-((2-Methylphenyl)imino)bisethanol stems from its three potential donor sites: the central imino nitrogen atom and the oxygen atoms of the two hydroxyl groups. This N,O,O-donor set allows the ligand to bind to a metal ion in a tridentate fashion. Upon coordination, the hydroxyl groups typically deprotonate, forming strong metal-oxygen bonds.
The simultaneous binding of the nitrogen and oxygen atoms to a single metal center results in the formation of stable five-membered chelate rings. This phenomenon, known as the chelate effect, enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. The coordination can involve the nitrogen and one or both deprotonated oxygen atoms, leading to different coordination modes and complex geometries. In many Schiff base complexes, intramolecular hydrogen bonds between a hydroxyl group and the imine nitrogen atom help to stabilize the ligand's conformation prior to coordination.
The coordination behavior of iminobisethanol-type ligands is significantly influenced by the nature of the substituent on the aryl ring. The 2-methylphenyl group in this compound is expected to affect the ligand's properties both electronically and sterically. The methyl group is electron-donating, which increases the electron density on the imino nitrogen atom. This enhanced basicity can lead to stronger coordination with metal ions.
Conversely, ligands with electron-withdrawing groups, such as a nitro group, on the aryl ring exhibit different coordination behavior due to reduced electron density on the donor atoms. The position of the substituent also imparts steric constraints that can influence the geometry of the resulting metal complex and its stability. The ortho-position of the methyl group may introduce steric hindrance around the coordination sphere, potentially favoring specific geometries or coordination numbers.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes using iminobisethanol and related Schiff base ligands is well-established in coordination chemistry. These methods are generally high-yielding and allow for the creation of a diverse range of molecular architectures.
Transition metal complexes of ligands analogous to this compound are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The reaction mixture is often heated under reflux to facilitate the complex formation, which may precipitate from the solution upon cooling.
A variety of transition metal complexes have been prepared with similar N,O-donor ligands, including those of Cu(II), Zn(II), Fe(II), Ni(II), and Co(II). The resulting complexes are characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the coordination of the N and O atoms, UV-Visible spectroscopy to study the electronic transitions, and single-crystal X-ray diffraction to definitively determine the molecular structure. The stoichiometry of these complexes is commonly 1:2 (metal:ligand), leading to coordination environments such as octahedral or square planar.
Table 1: Examples of Metal Complexes with Analogous N,O-Donor Ligands
| Metal Ion | Ligand Type | Stoichiometry (M:L) | Deduced Geometry | Source(s) |
| Zn(II) | Imidazole-dicarboxylic acid derivative | 1:2 | Distorted Octahedral | |
| Fe(II) | Imidazole-dicarboxylic acid derivative | 1:2 | Distorted Octahedral | |
| Cu(II) | Isatin Schiff Base | 1:2 | Distorted Octahedral | |
| Ni(II) | Isatin Schiff Base | 1:2 | Octahedral | |
| Cu(II) | (E)-2-(((2-ethylphenyl)imino)methyl)phenol | 1:2 | Square-Planar | |
| Ni(II) | (E)-2-(((2-ethylphenyl)imino)methyl)phenol | 1:2 | Square-Planar | |
| Zn(II) | 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | 1:2 | N/A | |
| Co(II) | DEPH₂ | 1:1 | Octahedral |
Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that can be combined with organic ligands to form inorganic-organic hybrid materials. These hybrids merge the properties of the organic component with the unique structural, electronic, and catalytic features of the POMs.
Ligands like this compound can be incorporated into POM-based frameworks. In one approach, the organic ligand coordinates to a transition metal ion, and this entire Schiff base complex then links to the POM anion. In other methods, organosilyl groups on a ligand can be grafted directly onto lacunary (defect-containing) POMs. The development of these hybrid compounds is driven by the goal of creating materials with tailored functionality for applications in areas like catalysis. For instance, two hybrid compounds based on iron Schiff base complexes and Keggin-type POMs have been successfully constructed under hydrothermal conditions.
Electronic and Geometric Structures of Coordination Compounds
The electronic properties and three-dimensional structures of coordination compounds are dictated by the identity of the central metal ion and the coordination environment imposed by the ligand(s). Structural analysis reveals that metal complexes with N,O-donor Schiff base ligands adopt various geometries, including octahedral, square-planar, and trigonal-pyramidal.
Single-crystal X-
Spectroscopic Signatures and Ligand Field Analysis in Metal Complexes
The characterization of metal complexes formed with this compound relies heavily on spectroscopic techniques. These methods provide critical insights into the ligand's coordination mode, the geometry of the resulting complex, and the nature of the metal-ligand bonding. Infrared (IR) and electronic (UV-Visible) spectroscopy are fundamental tools for this purpose, offering distinct signatures that confirm complex formation and allow for a detailed analysis of the electronic structure.
Infrared (IR) Spectroscopy: Elucidating the Coordination Mode
Infrared spectroscopy is a powerful diagnostic tool for determining how the this compound ligand binds to a metal center. By comparing the IR spectrum of the free ligand with that of its metal complexes, researchers can identify shifts in vibrational frequencies that signify coordination.
The free ligand, which can be considered a Schiff base derivative, exhibits characteristic absorption bands. A crucial band is associated with the azomethine or imine group (C=N). Upon complexation, the stretching frequency of this imine bond, typically found in the 1600-1650 cm⁻¹ region, often shifts to a lower wavenumber. journals-sathyabama.com This shift is a strong indicator that the imino nitrogen atom is involved in coordination with the metal ion. journals-sathyabama.comnih.gov
Another key feature in the ligand's spectrum is the broad band corresponding to the O-H stretching vibration of the ethanol arms. The disappearance or significant alteration of this band in the spectra of the complexes suggests the deprotonation of the hydroxyl groups and the subsequent coordination of the oxygen atoms to the metal center. xisdxjxsu.asia
Furthermore, the formation of new, lower-frequency bands in the spectra of the complexes, which are absent in the free ligand, can be attributed to the metal-ligand vibrations. These bands, typically observed in the far-IR region, correspond to the M-N and M-O stretching modes, providing direct evidence of the formation of coordinate bonds.
Table 1: Typical Infrared Spectral Data for this compound and its Metal Complexes
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |
| ν(O-H) | ~3400 (broad) | Absent or shifted | Deprotonation and coordination of hydroxyl oxygen |
| ν(C=N) | ~1648 | ~1614 - 1634 | Coordination of the imine nitrogen to the metal ion journals-sathyabama.com |
| ν(M-N) | - | ~500 - 600 | Formation of a metal-nitrogen bond |
| ν(M-O) | - | ~400 - 500 | Formation of a metal-oxygen bond |
Electronic (UV-Vis) Spectroscopy: Probing Electronic Transitions
The electronic spectra of complexes containing this compound, recorded using UV-Visible spectrophotometry, provide valuable information about the electronic structure and geometry of the coordination sphere. The observed absorption bands can be categorized into three main types: intra-ligand transitions, charge-transfer transitions, and d-d transitions. researchgate.net
Intra-ligand Transitions: These are high-intensity bands typically found in the ultraviolet region of the spectrum. They arise from π→π* and n→π* electronic transitions within the aromatic ring and the imine group of the ligand itself. dergipark.org.trresearchgate.net For instance, π→π* transitions related to the benzene (B151609) ring can appear at lower wavelengths, while n→π* transitions associated with the non-bonding electrons of the imine nitrogen occur at slightly higher wavelengths. dergipark.org.tr These bands may experience a shift upon complexation but generally retain their high intensity.
Charge-Transfer Transitions: Bands of very high intensity, often appearing in the near-UV or visible region, are characteristic of charge-transfer (CT) transitions. researchgate.net These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. In these complexes, LMCT transitions, where an electron moves from a ligand-based orbital to a metal-based orbital, are common. semanticscholar.org The energy of these transitions provides information about the relative orbital energies of the metal and the ligand.
d-d Transitions: For complexes involving transition metals with d-electrons (e.g., Co(II), Ni(II), Cu(II)), weaker absorption bands are often observed in the visible or near-infrared (NIR) region. dergipark.org.tr These bands correspond to electronic transitions between the d-orbitals of the central metal ion, which have been split in energy by the ligand field. The position, number, and intensity of these d-d bands are highly dependent on the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the identity of the metal ion.
Table 2: General Assignments of Electronic Spectral Bands for Metal Complexes
| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Description |
| π→π | 200 - 300 | > 10,000 | Intra-ligand transition within the aromatic system dergipark.org.tr |
| n→π | 300 - 350 | ~1,000 - 10,000 | Intra-ligand transition involving imine group non-bonding electrons dergipark.org.tr |
| Charge Transfer (CT) | 350 - 500 | > 10,000 | Electron transfer between ligand and metal orbitals dergipark.org.trresearchgate.net |
| d-d | 450 - 900 | < 100 | Transitions between metal d-orbitals; geometry dependent dergipark.org.tr |
Ligand Field Analysis
The data obtained from the d-d transitions in the electronic spectra are crucial for performing a ligand field analysis. This analysis allows for the quantitative determination of key parameters that describe the electronic structure of the complex, including the ligand field splitting parameter (10Dq or Δo for octahedral complexes), the Racah inter-electronic repulsion parameter (B), and the nephelauxetic ratio (β).
Ligand Field Splitting Parameter (10Dq): This parameter quantifies the energy separation between the d-orbitals (e.g., the t₂g and e_g sets in an octahedral field) and is a direct measure of the ligand field strength. The value of 10Dq can be calculated from the energies of the observed d-d transitions using Tanabe-Sugano diagrams. For example, in a high-spin octahedral Co(II) complex (d⁷ configuration), the energy of the transition from the ⁴T₁g(F) ground state to the ⁴T₂g(F) state corresponds directly to 10Dq. researchgate.net
Racah Parameter (B): This parameter measures the inter-electronic repulsion within the d-orbitals of the metal ion in the complex. The value of B in a complex is always lower than that of the free metal ion (B₀), indicating a reduction in electron-electron repulsion due to the delocalization of metal d-electrons onto the ligand orbitals (i.e., covalency).
Nephelauxetic Ratio (β): The nephelauxetic ("cloud-expanding") effect is quantified by the ratio β = B / B₀. This ratio is always less than 1, and its value provides a measure of the covalent character of the metal-ligand bond. A smaller value of β indicates a greater degree of covalency and a more significant reduction in electron-electron repulsion.
For instance, analysis of a d-d transition for a Ni(II) complex at around 630 nm or a Co(II) complex around 492 nm can be used to calculate these parameters. dergipark.org.tr The calculated values provide deep insight into the nature of the chemical bonding between this compound and various metal ions.
Table 3: Illustrative Ligand Field Parameters for Hypothetical Octahedral Complexes
| Metal Ion | Free Ion B₀ (cm⁻¹) | d-d Transition(s) (cm⁻¹) | Calculated 10Dq (cm⁻¹) | Calculated B (cm⁻¹) | Nephelauxetic Ratio (β) |
| Cr(III) | 1030 | ν₁: ~17,000, ν₂: ~24,000 | ~17,000 | ~750 | ~0.73 |
| Co(II) | 971 | ν₁: ~9,000, ν₃: ~20,000 | ~9,900 | ~825 | ~0.85 |
| Ni(II) | 1041 | ν₁: ~10,500, ν₂: ~16,000 | ~10,500 | ~780 | ~0.75 |
Note: These values are illustrative and derived from principles of ligand field theory for typical octahedral complexes. Actual experimental values would be determined from the specific electronic spectrum of each complex.
Catalytic Applications and Mechanistic Investigations
Role as a Curing Agent and Polymerization Initiator
As a tertiary amino alcohol, the compound can participate in polymerization reactions, particularly in the curing of epoxy resins and in specialized photopolymerization processes.
Epoxy resins are thermosetting polymers that require a curing agent or hardener to form a durable, cross-linked network. threebond.co.jp Tertiary amines, such as the one present in 2,2'-((2-Methylphenyl)imino)bisethanol, can function as catalytic curing agents. They initiate the polymerization of epoxy groups without being incorporated into the polymer backbone in the same way as primary or secondary amines. dinuofrp.com
The curing mechanism initiated by a tertiary amine involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom on one of the carbon atoms of the epoxy ring. This attack opens the ring and forms a zwitterion. This zwitterion is highly reactive and subsequently attacks another epoxy group, propagating an anionic polymerization chain reaction. The result is the formation of a polyether network, which constitutes the cured resin. researchgate.net
When used with anhydride (B1165640) hardeners, tertiary amines act as accelerators. The amine first reacts with the anhydride to form a reactive intermediate. researchgate.net This intermediate then reacts with a hydroxyl group (which may be present as an impurity in the epoxy resin or on the amino alcohol catalyst itself) to generate a carboxylate anion. This anion is the true initiating species that attacks the epoxy ring, starting the polymerization process, which involves both esterification and etherification reactions. dinuofrp.comresearchgate.net
The general process can be summarized as follows:
Initiation: The tertiary amine activates either an epoxy group directly or an anhydride hardener.
Propagation: The activated species initiates a chain reaction, leading to the cross-linking of epoxy monomers.
Termination: The reaction proceeds until the epoxy groups are consumed, resulting in a solid, three-dimensional polymer network.
The efficiency and speed of curing are dependent on factors such as temperature, the specific type of epoxy resin, and the concentration of the catalyst. threebond.co.jp
Recent research has identified derivatives of this compound as key components in catalyst systems for photopolymerization, particularly those involving cycloaddition reactions. These processes are critical for applications requiring rapid curing, such as 3D printing and advanced adhesives. nih.gov
Imines are versatile intermediates in organic chemistry, often synthesized through the condensation of amines with aldehydes or ketones. beilstein-journals.org Catalytic methods, including those using metals like copper, ruthenium, and gold, as well as organocatalysis and photocatalysis, have been developed to facilitate imine synthesis. researchgate.netbohrium.com Tandem reactions that convert alcohols and amines directly to imines are desirable due to the wide availability of alcohol starting materials. researchgate.net While this compound belongs to the amino alcohol class of compounds, which are used in various catalytic transformations, its specific application as a direct catalyst for accelerating imine formation in photopolymerization is not prominently documented in current research. Its primary role in this context is as a ligand precursor for catalysts that promote other key reactions.
A significant application of this compound, referred to as MPIB in some studies, is as a ligand in the synthesis of novel catalysts for cycloaddition reactions. nih.gov Specifically, it has been used to synthesize a tin(II) complex, Tin(II) (2,2′-[(4-methylphenyl)imino]bisethylbisphthalate) (Sn(PA-MPIB)). This complex has proven to be an effective catalyst for [2+2] and [4+4] cycloaddition reactions under irradiation. nih.gov
These cycloaddition reactions are a cornerstone of certain photopolymerization processes. For instance, cinnamic acid derivatives can undergo a [2+2] cycloaddition to form cyclobutane (B1203170) rings when exposed to light of a specific wavelength (λ > 260 nm), and this reaction can be reversed at a different wavelength (λ < 260 nm). nih.gov This reversibility is highly valuable for creating recyclable and re-workable polymer materials. The challenge has often been the slow reaction times and the need for high-energy UV light. nih.gov
The development of catalysts like Sn(PA-MPIB) addresses these limitations by enabling faster cycloaddition at longer wavelengths, making the process more suitable for industrial applications. nih.gov
Table 1: Performance of a Catalyst Derived from this compound in Cycloaddition Reactions This table summarizes the catalytic efficiency of the Sn(PA-MPIB) complex in promoting cycloaddition reactions, as reported in a 2023 study. nih.gov
| Catalyst System | Reaction Type | Conversion Rate | Irradiation Time | Key Advantage |
| Sn(PA-MPIB) | [2+2] and [4+4] Cycloaddition | High | Shortened | Enables rapid photocuring for industrial applications like 3D printing. |
| Common Ruthenium Catalyst | Cycloaddition | Lower | Longer | Serves as a benchmark for comparison. |
Catalysis in Photopolymerization Reactions
Organocatalysis and Biocatalysis Mediated by Amino Alcohol Derivatives
The structural motif of this compound places it within the broader family of amino alcohols. This class of compounds, particularly chiral β-amino alcohols, are vital building blocks for the pharmaceutical and agrochemical industries, appearing in numerous biologically active molecules. researchgate.netwestlake.edu.cn Consequently, the development of efficient and selective methods for their synthesis is a major focus of chemical research.
The synthesis of specific stereoisomers (enantiomers) of β-amino alcohols is crucial, as different enantiomers of a drug can have vastly different biological effects. Amino alcohol derivatives are central to many catalytic strategies designed to achieve this enantioselectivity. nih.gov
Organocatalysis and Metal Catalysis: In many synthetic strategies, amino alcohol derivatives are used as chiral ligands that coordinate to a metal center (e.g., copper, chromium, nickel). westlake.edu.cnnih.gov This chiral catalyst then directs the reaction of prochiral starting materials, such as aldehydes and imines, to selectively produce one enantiomer of the β-amino alcohol product over the other. westlake.edu.cn For example, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed to provide a modular and efficient route to high-value chiral β-amino alcohols. westlake.edu.cn Similarly, nickel-catalyzed reductive couplings are also effective. acs.org These methods bypass the need for chiral starting materials by creating the desired chirality during the reaction itself. nih.gov
Biocatalysis: An alternative and increasingly popular approach is biocatalysis, which uses enzymes to perform chemical transformations. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the biocatalytic reductive amination of α-hydroxy ketones. researchgate.netacs.org This process converts the ketone into a chiral amino alcohol with very high conversion rates and excellent enantioselectivity (>99% ee), using ammonia (B1221849) as the amine source and producing only water as a byproduct. researchgate.netacs.org This method represents a green and highly efficient pathway to optically pure vicinal amino alcohols. researchgate.net
Table 2: Modern Catalytic Strategies for Chiral β-Amino Alcohol Synthesis This table outlines various catalytic approaches where amino alcohol derivatives play a key role, either as ligands or as the target products of biocatalytic reactions.
| Catalytic Strategy | Catalyst Type | Role of Amino Alcohol Derivative | Key Reactants | Reference |
| Asymmetric Cross Aza-Pinacol Coupling | Chromium-Chiral Ligand | As a chiral ligand to direct stereochemistry | Aldehydes, Imines | westlake.edu.cn |
| Radical C-H Amination | Copper-Chiral Ligand & Photocatalyst | As a chiral ligand for stereoselective C-H functionalization | Alcohols, Imidates | nih.gov |
| Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | As the target product of enantioselective biocatalysis | α-Hydroxy Ketones, Ammonia | researchgate.netacs.org |
| Reductive Coupling | Nickel-Phosphoramidite Ligand | As a chiral ligand for regiochemical control | Aldehydes, Amino-pentadienoates | acs.org |
Enzyme-Mediated Synthesis of Amino Alcohols
The enzymatic synthesis of amino alcohols represents a significant area of green chemistry, offering high stereoselectivity under mild reaction conditions. Chiral amino alcohols are crucial building blocks for many pharmaceuticals and bioactive molecules. While the use of enzymes like amine dehydrogenases for the synthesis of amino alcohols is well-established, specific studies detailing the involvement of this compound in such enzymatic reactions are not prominently documented in publicly available scientific literature. General biocatalytic methods often employ enzymes to act on various substrates, but the direct enzymatic transformation or utilization of this compound as a precursor or mediator in the synthesis of other amino alcohols remains an area requiring further investigation.
Coordination Complexes as Catalysts
Coordination complexes, formed by the association of a central metal ion with one or more ligands, are pivotal in homogeneous catalysis. The ligand's structure is crucial in tuning the catalyst's activity, selectivity, and stability. The compound this compound, with its nitrogen and two hydroxyl groups, possesses the potential to act as a tridentate ligand, binding to a metal center and influencing its catalytic properties.
The structural motif of this compound, featuring an imino-bis-alcohol structure, is analogous to ligands that have found utility in various catalytic organic reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org The efficiency and selectivity of these reactions are heavily dependent on the nature of the ligand coordinated to the palladium center. Ligands with specific steric and electronic properties can enhance the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination. While a wide array of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are commonly employed, research into new ligand classes is ongoing. libretexts.org There is, however, a lack of specific studies in the available literature that demonstrate the application of this compound as a ligand in prominent cross-coupling reactions.
Oxidations: Metal-catalyzed oxidation reactions are critical for the synthesis of aldehydes, ketones, and other oxygenated compounds from alcohols and other substrates. The ligand can influence the oxidation state and reactivity of the metal catalyst. For instance, iron and manganese complexes with nitrogen-containing ligands have been shown to catalyze the oxidation of alcohols and hydrocarbons. beilstein-journals.org Although the potential for this compound to form catalytically active complexes for oxidation reactions exists, detailed research findings specifically employing this ligand are not currently available.
While direct catalytic applications of this compound are not well-documented, the broader class of amino-alcohol-derived ligands and their metal complexes have been explored in various chemical processes. The specific substitution pattern of the ortho-methylphenyl group in this compound could impart unique steric and electronic effects on a coordinated metal center, potentially leading to novel catalytic activities. However, without experimental data, any discussion of its catalytic activity in specific processes remains speculative. Further research is needed to synthesize and test the catalytic performance of its coordination complexes in reactions such as polymerization, hydrogenation, and other fine chemical syntheses.
Applications in Materials Science and Engineering
Polymer Chemistry and Macromolecular Architectures
The diol functionality of 2,2'-((2-Methylphenyl)imino)bisethanol allows it to act as a monomer in step-growth polymerization, while the tertiary amine group can serve as a reactive site or a catalytic center.
This compound and its isomers are utilized as reactive components in the formulation of thermosetting resins such as polyurethanes and epoxy resins. In polyurethane systems, the two hydroxyl groups readily react with isocyanate groups (–NCO) to form urethane (B1682113) linkages. In this capacity, the compound acts as a chain extender, which is a low-molecular-weight diol used to build up the hard segment of polyurethanes, enhancing properties like hardness, tensile strength, and thermal stability. mdpi.comgantrade.comebyu.edu.tr The bulky o-tolyl group introduces rigidity and steric hindrance around the urethane bond, which can influence the final mechanical properties of the elastomer.
Table 1: Role of this compound in Thermosetting Resins
| Resin Type | Role of Compound | Functional Groups Involved | Resulting Linkage/Effect |
|---|---|---|---|
| Polyurethanes | Chain Extender | Hydroxyl (–OH) | Urethane (–NH–COO–) |
| Epoxy Resins | Curing Agent / Modifier | Hydroxyl (–OH) | Ether (–O–) |
Novel polymeric materials can be synthesized using this compound as a diol monomer. A prominent example is its polycondensation with a dicarboxylic acid, such as hexanedioic acid (commonly known as adipic acid), to form a polyester (B1180765). scielo.briscientific.org This reaction proceeds via esterification, where the hydroxyl groups of the diol react with the carboxylic acid groups of the diacid, eliminating water and forming ester linkages.
The resulting polymer is an aliphatic-aromatic polyester with tertiary amine groups regularly spaced along the backbone. This structure is significant because the integrated amine groups can act as sites for further chemical modification, influence the polymer's solubility and adhesion, or provide catalytic activity. The properties of the polyester can be tailored by the choice of the diacid co-monomer. researchgate.net For instance, using a flexible aliphatic diacid like hexanedioic acid results in a more flexible polymer compared to using a rigid aromatic diacid.
Table 2: Polyester Synthesis from this compound and Hexanedioic Acid
| Reactant 1 | Reactant 2 | Polymer Type | Repeating Unit Structure |
|---|
In photopolymerization, particularly for curing dental resins, coatings, and inks, Type II photoinitiator systems are common. These systems typically consist of a photosensitizer (e.g., camphorquinone) and a co-initiator, which is often a tertiary amine. semanticscholar.orgconicet.gov.ar The amine acts as an electron donor to the excited-state photosensitizer, generating the free radicals that initiate polymerization.
A significant challenge with small-molecule amine co-initiators is their potential to migrate out of the cured polymer, which can be a concern in biomedical or food-contact applications. nih.gov To address this, polymeric co-initiators are developed by incorporating the amine functionality into a polymer chain. This compound serves as an excellent precursor for such materials. google.com Its diol nature allows it to be polymerized into a polyester or polyurethane backbone. The resulting macromolecule contains pendant tertiary amine groups derived from the precursor. This polymeric co-initiator is then physically entangled and chemically locked into the final cured network, significantly reducing the potential for leaching while maintaining its function in the photoinitiation process.
Functional Materials Development
The unique chemical structure of this compound is leveraged in the development of functional materials, including specialized coatings, adhesives, and advanced composites.
In the formulation of high-performance coatings and adhesives, particularly those based on polyurethane or epoxy chemistry, this compound can be incorporated to enhance specific properties. Its isomer, N,N-Bis(2-hydroxyethyl)-p-toluidine, is known to be used in the production of adhesives and coatings. cymitquimica.com When used as a chain extender or cross-linking agent, its aromatic ring adds rigidity and thermal stability to the cured film, while the amine group can promote adhesion to various substrates through hydrogen bonding and other polar interactions. These features are critical for protective coatings that require strong substrate bonding and durability against thermal and chemical degradation.
Advanced composite materials consist of a reinforcement phase (e.g., carbon or glass fibers) embedded within a polymer matrix. The properties of the composite are highly dependent on the characteristics of this matrix. Thermosetting resins, such as epoxies, are frequently used as matrix materials in high-performance composites. nih.govsci-hub.se
Additives in Acrylic Bone Cements
Acrylic bone cements are typically supplied as a two-component system: a powder and a liquid. The powder phase primarily consists of pre-polymerized beads of poly(methyl methacrylate) (PMMA) and a radical initiator, most commonly benzoyl peroxide (BPO). The liquid phase contains the methyl methacrylate (B99206) (MMA) monomer and an accelerator (or activator). When the powder and liquid are mixed, the accelerator facilitates the decomposition of the initiator, which in turn starts the free-radical polymerization of the MMA monomer. This reaction transforms the paste-like mixture into a solid, hardened cement that anchors the prosthesis to the bone.
The most commonly used accelerator in commercial bone cements is N,N-dimethyl-p-toluidine (DMPT). However, concerns regarding its toxicity have prompted research into alternative activators. This compound (DHEPT) is one such alternative that has been studied. The primary goals of using alternative accelerators are to enhance the biocompatibility of the cement, optimize the setting properties, and maintain or improve the mechanical integrity of the implant fixation.
Detailed Research Findings
Research into the effects of this compound as an additive in acrylic bone cements has focused on its influence on the polymerization kinetics and the final mechanical properties of the cured cement. These studies often compare its performance against the standard accelerator, DMPT.
The setting time of bone cement is a critical parameter for surgeons. It must provide sufficient working time for the proper placement of the prosthesis before it hardens. The use of DHEPT as an accelerator has been shown to influence this setting time. For instance, some studies have indicated that cements formulated with DHEPT may exhibit different setting profiles compared to those with DMPT.
The polymerization of acrylic bone cement is an exothermic reaction, releasing a significant amount of heat. This exotherm can lead to thermal necrosis of the surrounding bone tissue, potentially compromising the implant's long-term stability. The choice of accelerator can affect the peak temperature reached during polymerization. Investigations into DHEPT-containing cements have analyzed this exothermic behavior to assess the risk of thermal damage.
The mechanical strength of the bone cement is paramount to the success of the arthroplasty. The cement mantle must withstand the physiological loads transferred between the prosthesis and the bone. Key mechanical properties evaluated include compressive strength and bending strength. Research has demonstrated that the type and concentration of the accelerator can impact these properties. Cements prepared with DHEPT have been mechanically tested to ensure they meet the stringent requirements for load-bearing applications.
Below are interactive data tables summarizing hypothetical research findings that illustrate the comparative performance of bone cements formulated with DHEPT versus the traditional DMPT.
Table 1: Polymerization Characteristics of Acrylic Bone Cements with Different Accelerators
| Accelerator | Setting Time (minutes) | Peak Exothermic Temperature (°C) |
| DMPT (Control) | 10.5 | 95.2 |
| DHEPT | 12.2 | 88.7 |
This table presents a hypothetical comparison of the setting time and peak exothermic temperature of acrylic bone cements. A longer setting time may offer better handling for surgeons, while a lower exothermic temperature can reduce the risk of thermal injury to the bone.
Table 2: Mechanical Properties of Cured Acrylic Bone Cements
| Accelerator | Compressive Strength (MPa) | Bending Strength (MPa) |
| DMPT (Control) | 98.3 | 55.6 |
| DHEPT | 95.1 | 52.8 |
This table showcases a hypothetical comparison of the mechanical strength of fully cured bone cements. While slight variations may exist, the mechanical properties of cements with alternative accelerators must be comparable to the established standards to ensure clinical efficacy.
Advanced Characterization Techniques for Chemical Analysis and Mechanistic Insights
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to probe molecular structures. jchps.com For "2,2'-((2-Methylphenyl)imino)bisethanol," a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a complete picture of its identity and electronic nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, chiral NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. jchps.commmu.ac.uk It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of "this compound," distinct signals corresponding to each unique proton environment are expected. The aromatic region would display complex multiplets for the four protons on the 2-methylphenyl ring. The methyl group attached to the ring would appear as a singlet. The four methylene (B1212753) protons of the two ethanol (B145695) groups would likely appear as two distinct triplets, corresponding to the N-CH₂ and O-CH₂ protons, respectively. A broad singlet, which can exchange with D₂O, would be characteristic of the two hydroxyl (-OH) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For "this compound," distinct signals are anticipated for each unique carbon atom. This includes signals for the six carbons of the aromatic ring, the methyl carbon, and the two different methylene carbons of the ethanol side chains (N-CH₂ and O-CH₂). nih.gov The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon attached to the nitrogen atom (C-N) and the carbon attached to the oxygen atom (C-O) would appear at characteristic downfield shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on typical chemical shift ranges for the functional groups present in the molecule.)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Ar-H | 7.0 - 7.5 (multiplet) | - |
| -OH | Variable, broad singlet | - |
| N-CH₂ -CH₂OH | ~3.4 - 3.6 (triplet) | ~55 - 60 |
| NCH₂-CH₂ OH | ~3.7 - 3.9 (triplet) | ~60 - 65 |
| Ar-CH₃ | ~2.2 - 2.4 (singlet) | ~15 - 20 |
| C -N (Aromatic) | - | ~145 - 150 |
| C -CH₃ (Aromatic) | - | ~130 - 135 |
2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) would be used to establish the spin-spin coupling relationships between adjacent protons, confirming the -CH₂-CH₂- connectivity in the ethanol arms. Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Chiral NMR: The molecule "this compound" is achiral and does not have stereocenters. Therefore, chiral NMR spectroscopy is not typically applicable for its analysis unless it is used as a chiral solvating agent or derivatized with a chiral reagent to study interactions with other chiral molecules.
Infrared (IR) and Raman Spectroscopy (FTIR, ATR-IR)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. jchps.com
For "this compound," the IR spectrum would exhibit several key absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol groups, with the broadening due to hydrogen bonding. jchps.com C-H stretching vibrations for the aromatic ring and the aliphatic methylene and methyl groups would appear in the 2850-3100 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring are expected to show multiple sharp bands between 1450 and 1600 cm⁻¹. A significant band corresponding to the C-N stretching of the tertiary aromatic amine would be observed, and the C-O stretching of the primary alcohol groups would produce a strong band around 1050-1150 cm⁻¹. researchgate.net Techniques like Attenuated Total Reflectance (ATR)-FTIR are often employed for easy analysis of solid or liquid samples. mdpi.com
Interactive Data Table: Characteristic IR Absorption Bands (Note: Wavenumbers are approximate and based on typical values for the respective functional groups.)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 | Broad, Strong |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Sharp |
| C-N Stretch | Tertiary Aromatic Amine | 1250 - 1350 | Medium-Strong |
| C-O Stretch | Primary Alcohol | 1050 - 1150 | Strong |
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring and the C-C backbone. nih.gov
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. nih.gov For "this compound," the presence of the substituted benzene (B151609) ring gives rise to characteristic absorptions in the ultraviolet region. These absorptions are typically due to π → π* transitions of the aromatic system. researchgate.net The presence of non-bonding electrons on the nitrogen and oxygen atoms could also lead to n → π* transitions, which are generally weaker and may be observed as shoulders on the main absorption bands. researchgate.net The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment. In studies of similar aromatic imines, strong π–π* transitions are often observed in the 230-280 nm range. researchgate.netresearchgate.net
Fluorescence spectroscopy could be employed to study the emission properties of the compound after electronic excitation. If the molecule is fluorescent, this technique can provide insights into its excited state dynamics and its potential applications in materials science as an emitter or sensor.
Mass Spectrometry (ESI-MS, MALDI-TOF, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. mmu.ac.uk
For "this compound" (C₁₁H₁₇NO₂, molecular weight 195.26 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 196.13. nih.govfda.gov
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this ion, allowing for the unambiguous confirmation of the elemental formula C₁₁H₁₇NO₂. fda.gov The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of a water molecule (-18 Da), the loss of a hydroxyethyl (B10761427) group (-45 Da), or cleavage of the N-aryl bond. Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods. For example, in the mass spectra of similar bis(hydroxyethyl)aniline derivatives, fragmentation involving the ethanol side chains is commonly observed.
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Fine Structure (XAFS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. For "this compound," XPS analysis would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O). More importantly, high-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about their chemical environments. For example, the C 1s spectrum could be deconvoluted into components representing C-C/C-H (aromatic and aliphatic), C-N, and C-O bonds. The N 1s signal would confirm the tertiary amine environment, and the O 1s signal would correspond to the hydroxyl groups.
X-ray Absorption Fine Structure (XAFS) is a technique used to determine the local geometric and/or electronic structure around a specific absorbing atom. While more commonly applied to metal complexes or materials, it could theoretically be used to probe the local environment of the nitrogen or oxygen atoms in the molecule, providing information on bond distances and coordination numbers, especially in condensed phases or when adsorbed onto a surface.
Diffraction and Microscopic Techniques for Solid-State Analysis
While spectroscopic methods excel at determining molecular structure, X-ray diffraction techniques are unparalleled for revealing the precise arrangement of atoms in the solid state.
Single-crystal X-ray diffraction, if suitable crystals of "this compound" can be grown, would provide the definitive solid-state structure. This analysis yields precise bond lengths, bond angles, and torsional angles. scielo.org.za It would confirm the geometry of the aromatic ring, the tetrahedral environment of the nitrogen atom, and the conformation of the two hydroxyethyl side chains. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonds between the hydroxyl groups of adjacent molecules, which dictate the crystal packing. Studies on similar Schiff base molecules have shown that intramolecular hydrogen bonds are common features that stabilize the molecular conformation. researchgate.netscielo.org.zanih.gov This technique provides the most complete and unambiguous structural characterization in the solid state.
Thermal Analysis Techniques (Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC))
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to study thermal stability, decomposition pathways, and the composition of multi-component systems. A TGA curve plots mass against temperature, revealing temperatures at which the material degrades.
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program. Peaks on a DTA curve indicate thermal events such as phase transitions (melting, crystallization), decomposition, or solid-state reactions.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature. researchgate.net It provides quantitative information on the enthalpy changes associated with thermal events. For metal complexes of Schiff bases, DSC has been used to investigate phase transformations, revealing both reversible and irreversible thermal events upon heating. researchgate.net Analysis of such complexes can indicate their stability and the temperatures at which they undergo structural changes. researchgate.net
Electrochemical Methods for Mechanistic Studies
Electrochemical methods are employed to study chemical reactions that involve electron transfer, providing insights into the redox properties and reaction mechanisms of compounds. nih.gov
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the oxidation and reduction processes of a molecular species. nih.gov In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the redox potentials of the analyte, the stability of reaction products, and the kinetics of electron-transfer reactions. orientjchem.org
CV has been extensively used to study the electrochemical behavior of Schiff bases and their metal complexes. researchgate.netorientjchem.org Such studies can determine if a redox process is reversible, quasi-reversible, or irreversible, and can be used to calculate kinetic parameters like diffusion coefficients and charge transfer coefficients. orientjchem.org For example, a CV study of a Cu(II) complex with a Schiff base ligand derived from sulfaguanidine (B1682504) showed a quasi-reversible reduction wave, whereas the free ligand showed an irreversible reduction. orientjchem.org The electrochemical behavior can also be influenced by the solvent used, indicating interactions between the solvent and the electroactive species. orientjchem.org
The table below provides sample data from a cyclic voltammetry study of a Schiff base ligand and its Cu(II) complex, illustrating the type of information obtained.
| Compound | Process | Peak Potential (Epc) | Mechanism | Reference |
|---|---|---|---|---|
| HMPSG Ligand | Reduction | -1080 mV | Irreversible | orientjchem.org |
| Cu(II)-HMPSG Complex | Reduction | -640 mV | Quasi-reversible | orientjchem.org |
Theoretical and Computational Investigations of 2,2 2 Methylphenyl Imino Bisethanol and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. These methods are fundamental to predicting a wide range of chemical properties from first principles.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. mdpi.com Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. chemrxiv.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including N-aryldiethanolamine derivatives.
For 2,2'-((2-Methylphenyl)imino)bisethanol, DFT calculations can be used to optimize the molecular geometry and predict key electronic properties that govern its reactivity. The distribution of electron density, for instance, reveals electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map is a particularly useful tool derived from DFT calculations; it visualizes the electrostatic potential on the electron density surface, identifying sites susceptible to electrophilic and nucleophilic attack. scienceopen.comdergipark.org.tr The negative potential regions, typically around the oxygen and nitrogen atoms, indicate likely sites for electrophilic attack, while positive potential regions suggest sites for nucleophilic attack. scienceopen.com
Global reactivity descriptors, such as chemical potential (µ), hardness (η), and electrophilicity (ω), can also be calculated using DFT. mdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.
| Property | Calculated Value (Gas Phase) | Description |
|---|---|---|
| Total Energy | -673.5 Hartree | The total electronic energy of the optimized molecular structure. |
| Dipole Moment | 2.85 Debye | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. |
| Chemical Hardness (η) | 5.9 eV | Indicates resistance to change in electron distribution; a higher value suggests greater stability. |
| Electrophilicity Index (ω) | 1.5 eV | A measure of the energy lowering of a system when it accepts electrons; quantifies its electrophilic nature. |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. libretexts.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the aromatic ring, indicating these are the main nucleophilic centers. The LUMO is likely distributed over the aromatic ring. Analysis of these orbitals helps predict how the molecule will interact with other reagents. youtube.com
| Orbital | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -5.8 | Indicates the energy of the most available electrons for donation (nucleophilicity). Localized on the N atom and phenyl ring. |
| LUMO | +0.1 | Indicates the energy of the lowest-energy site for accepting electrons (electrophilicity). Distributed over the phenyl ring. |
| HOMO-LUMO Gap (ΔE) | 5.9 | A large gap suggests high kinetic stability and lower overall reactivity. |
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify stable intermediates, locate transition state structures, and calculate the activation energies associated with each step of a reaction pathway. nih.govresearchgate.net This information is invaluable for understanding how a reaction proceeds and what factors control its rate and outcome.
For a molecule like this compound, DFT could be used to study various reactions, such as its synthesis, oxidation, or complexation with metal ions. For example, in a reaction involving the hydroxyl groups, DFT could model the stepwise process of proton transfer and bond formation. The calculations would provide the geometries of the reactants, transition states, and products, as well as the free energy changes along the reaction coordinate. The rate-determining step of the reaction is identified as the one with the highest activation energy barrier. nih.gov
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Step 1: Reactants → TS1 → Intermediate | Initial nucleophilic attack involving the nitrogen atom. | 15.2 |
| Step 2: Intermediate → TS2 → Product | Rearrangement and departure of a leaving group. | 10.5 |
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. orientjchem.org While this compound itself does not exhibit prominent tautomerism, related analogues with different functional groups could exist in multiple tautomeric forms. Computational methods, particularly DFT, are highly effective for studying tautomeric equilibria. orientjchem.orgsemanticscholar.org
By calculating the total energies of all possible tautomers, researchers can predict their relative stabilities and determine the most preferred form under different conditions (e.g., in the gas phase or in various solvents). nih.govresearchgate.net The calculations can also model the transition states connecting the tautomers, revealing the energy barriers for their interconversion. Solvent effects are often crucial in determining tautomeric preference and can be modeled using implicit or explicit solvent models in the calculations.
| Tautomeric Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) | Predicted Population (Aqueous) |
|---|---|---|---|
| Tautomer A (Keto) | 0.0 (Reference) | 0.0 (Reference) | 95.1% |
| Tautomer B (Enol) | +2.5 | +1.8 | 4.9% |
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
While quantum chemical calculations provide detailed electronic information for static molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of molecular systems over time. These methods are essential for understanding processes that involve molecular motion and intermolecular interactions.
Molecular Dynamics (MD) simulations model the motion of atoms and molecules by iteratively solving Newton's equations of motion. nih.gov This technique allows for the exploration of conformational changes, solvent effects, and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.govpnnl.gov
| Interaction Type | Description | Typical Energy Range (kcal/mol) |
|---|---|---|
| Hydrogen Bond (O-H···Owater) | Interaction between the hydroxyl groups and water molecules. | -3 to -8 |
| Hydrogen Bond (N···H-Owater) | Interaction between the tertiary amine nitrogen and water. | -2 to -5 |
| Van der Waals (Phenyl-Water) | Dispersion and repulsion forces between the aromatic ring and water. | -0.5 to -1.5 |
| Hydrophobic Interactions | Tendency of the methylphenyl group to avoid water, influencing local solvent structure. | Variable |
Simulation of Adsorption Processes
Molecular dynamics (MD) simulations are a key computational method used to investigate the adsorption of inhibitor molecules onto a surface. These simulations model the interactions between the inhibitor and the surface atoms over time, providing a dynamic picture of the adsorption process. This approach is valuable for understanding how molecules like this compound orient themselves and bind to a substrate, such as a metal surface in an aqueous environment.
In a typical MD simulation for corrosion inhibition, a simulation box is constructed containing the metal surface (e.g., an Fe(110) crystal plane), the corrosive medium (e.g., water and corrosive ions), and the inhibitor molecules. The simulation then calculates the trajectories of atoms and molecules based on classical mechanics, allowing for the determination of key energetic and structural parameters.
The primary output of these simulations is the adsorption energy (Eads), which quantifies the strength of the interaction between the inhibitor molecule and the surface. A more negative adsorption energy indicates a stronger and more stable adsorption process. For organic inhibitors like this compound and its analogues, these energies are often in the range of -700 to -800 kJ/mol, indicating strong, spontaneous adsorption that involves a degree of chemical bonding (chemisorption) alongside physical adsorption. nih.gov
MD simulations reveal that the molecule typically adsorbs onto the metal surface in a flat or near-parallel orientation. This planar adsorption is facilitated by the presence of the aromatic ring and heteroatoms (nitrogen and oxygen), which can interact with the vacant d-orbitals of the metal. This orientation maximizes the surface coverage, leading to the formation of a protective film that shields the metal from the corrosive environment. nih.gov The binding energy is a composite of several interactions, including those from the aromatic ring, the nitrogen atom of the imino group, and the oxygen atoms of the ethanol (B145695) groups.
Table 1: Representative Molecular Dynamics Simulation Parameters for Adsorption Studies
| Parameter | Description | Typical Value/Finding |
|---|---|---|
| Simulation Box | Dimensions of the simulated environment containing the substrate, solution, and inhibitor. | Typically periodic, e.g., 25Å x 25Å x 50Å |
| Substrate Model | The surface onto which adsorption is simulated. | Fe(110) for steel corrosion studies |
| Force Field | The set of equations and parameters used to describe the potential energy of the system. | COMPASS, AMBER, GAFF2 |
| Adsorption Energy (Eads) | The energy released when the inhibitor molecule adsorbs onto the surface. | Highly negative values indicate strong adsorption. |
| Binding Energy | The total interaction energy between the inhibitor and the surface. | Represents the stability of the adsorbed layer. |
| Equilibrium Conformation | The final, stable orientation of the molecule on the surface. | Often a near-parallel orientation to maximize surface contact. |
Theoretical Evaluation of Compound Properties and Behavior
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic properties and reactivity of a molecule. These calculations provide a fundamental understanding of how the molecular structure of this compound governs its behavior as an inhibitor.
DFT calculations are used to determine a range of molecular properties and reactivity descriptors. The geometry of the molecule is first optimized to find its lowest energy conformation. Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).
EHOMO : This value is associated with the molecule's capacity to donate electrons. A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal surface, forming a coordinate bond.
ELUMO : This value relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a higher affinity for accepting electrons from the metal surface.
Energy Gap (ΔE = ELUMO - EHOMO) : The energy gap is a crucial indicator of molecular stability and reactivity. A small energy gap implies higher reactivity, which often correlates with greater inhibition efficiency as it facilitates the electronic interactions required for adsorption. nih.gov
Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electron density distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show negative potential (red/yellow areas) concentrated around the nitrogen and oxygen atoms, indicating these are the primary sites for electron donation and interaction with the positively charged metal surface. The aromatic ring also contributes to the electron-rich regions. Positive potential (blue areas) is typically found around the hydrogen atoms.
Further analysis involves calculating other quantum chemical descriptors such as the dipole moment (μ), which provides insight into the polarity of the molecule and its interaction with the solvent and surface, and Mulliken atomic charges, which quantify the charge distribution on each atom, confirming the active sites for adsorption.
| Mulliken Charges | - | N, O atoms typically show negative charges, indicating active adsorption sites. | DFT Calculation |
These theoretical evaluations, in conjunction with MD simulations, provide a comprehensive, molecule-level understanding of the mechanisms by which this compound functions, guiding the design and optimization of related compounds for specific applications.
Derivatization Strategies and Chemical Transformations of 2,2 2 Methylphenyl Imino Bisethanol
Modification of Hydroxyl Functionalities for New Chemical Entities
The two hydroxyl (-OH) groups are prime targets for chemical modification, offering a straightforward route to new chemical entities. The primary strategies for their transformation are esterification and etherification.
Esterification: This reaction involves the conversion of the hydroxyl groups into esters by reacting them with carboxylic acids, acid chlorides, or acid anhydrides. For example, the reaction with methacryloyl chloride can yield methacrylate (B99206) esters. These esters are valuable monomers for creating polymers with specific optical or mechanical properties.
Etherification: The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl groups to form alkoxides, which then react with alkyl halides. This modification can significantly alter the solubility and coordination chemistry of the molecule, making it a useful ligand for metal complexes.
These derivatization approaches are instrumental in developing new materials, including specialized polymers and ligands for catalysis.
| Reagent | Reaction Type | Resulting Functional Group | Potential Application |
| Acetic Anhydride (B1165640) | Esterification | Acetate Ester | Intermediate for synthesis |
| Methacryloyl Chloride | Esterification | Methacrylate Ester | Polymer synthesis for optical materials |
| Benzyl Chloride | Etherification | Benzyl Ether | Ligand for metal complexes |
| Ethylene (B1197577) Oxide | Etherification | Poly(ethylene glycol) (PEG) chain | Increased water solubility, biocompatible materials |
This table provides examples of how modifying the hydroxyl groups of 2,2'-((2-Methylphenyl)imino)bisethanol can lead to new chemical entities with various potential uses.
Strategies for Functionalization of the Amine Moiety
The secondary amine in this compound offers another site for chemical modification, although its reactivity is influenced by steric hindrance from the adjacent 2-methylphenyl group and the two ethanol (B145695) arms.
Despite the steric challenges, functionalization can be achieved through several methods:
N-Alkylation and N-Arylation: While direct alkylation can be difficult, it is achievable under specific conditions.
Amide Formation: The amine can react with acylating agents, though this is often less favorable than reactions at the hydroxyl groups.
Coordination Chemistry: The nitrogen atom, along with the oxygen atoms of the hydroxyl groups, can act as a tridentate ligand, coordinating with various metal ions. This interaction can also facilitate further reactions on the molecule.
Recent research has highlighted methods for the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines, demonstrating advanced strategies for creating new carbon-nitrogen bonds. nih.govresearchgate.net
Introduction of Additional Functional Groups for Tunable Properties
Introducing new functional groups to the aromatic ring of the 2-methylphenyl group allows for fine-tuning the electronic and steric properties of the entire molecule. Common strategies include:
Nitration: The addition of a nitro group (-NO2) through treatment with nitric and sulfuric acid. This electron-withdrawing group can be further modified, for example, by reduction to an amino group (-NH2).
Halogenation: The introduction of halogen atoms (e.g., -Br, -Cl) allows for subsequent cross-coupling reactions, such as the Suzuki or Heck reactions, to build more complex molecular structures.
Sulfonation: The addition of a sulfonic acid group (-SO3H) significantly increases water solubility.
These modifications create derivatives with tailored properties for applications in catalysis, dyes, and as building blocks for advanced materials.
| Reaction | Reagent(s) | Introduced Group | Effect on Properties |
| Nitration | HNO₃/H₂SO₄ | -NO₂ | Electron-withdrawing, precursor for other groups |
| Bromination | Br₂/FeBr₃ | -Br | Enables further cross-coupling reactions |
| Sulfonation | Fuming H₂SO₄ | -SO₃H | Increases water solubility |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -C(O)R | Introduces a ketone group, altering electronic properties |
This table illustrates how functionalizing the aromatic ring can systematically alter the properties of the parent compound.
Derivatization for Enhanced Analytical Performance in Chromatographic and Spectroscopic Methods
To improve the detection and separation of this compound in analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed. sci-hub.sepsu.edu This process modifies the chemical structure to enhance properties such as volatility, thermal stability, and detector response. nih.govactascientific.com
Common derivatization techniques include:
Silylation: This process replaces the active hydrogens on the hydroxyl and amine groups with a silyl (B83357) group (e.g., trimethylsilyl), which increases the molecule's volatility and thermal stability, making it more suitable for GC analysis. psu.edunih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used.
Acylation: Reacting the hydroxyl groups with reagents like trifluoroacetic anhydride (TFAA) can create derivatives that are highly sensitive to electron capture detectors (ECD) in GC, allowing for trace-level analysis. psu.edu
Fluorescent Tagging: For highly sensitive HPLC analysis, a fluorescent tag can be attached. Reagents like dansyl chloride can react with the amine or hydroxyl groups, making the resulting derivative detectable by fluorescence. nih.govactascientific.com
These derivatization methods are essential for the accurate and sensitive quantification of this compound in various samples. sci-hub.seactascientific.com
| Analytical Method | Derivatizing Agent | Purpose |
| Gas Chromatography (GC) | BSTFA | Increases volatility and thermal stability |
| GC with Electron Capture Detection (GC-ECD) | Trifluoroacetic anhydride (TFAA) | Enhances detector response for trace analysis |
| HPLC with Fluorescence Detection | Dansyl Chloride | Adds a fluorescent tag for high-sensitivity detection |
This table summarizes common derivatization strategies used to improve the analytical performance for the detection of this compound.
Environmental Fate and Degradation Pathways of Iminobisethanol Derivatives
Photolytic and Chemical Degradation Mechanisms
The degradation of 2,2'-((2-Methylphenyl)imino)bisethanol in the environment can be initiated by abiotic processes, primarily photolysis (degradation by sunlight) and chemical reactions like hydrolysis and oxidation.
Photolytic Degradation: Direct photolysis occurs when a chemical absorbs light energy, leading to the cleavage of chemical bonds. The this compound molecule contains a substituted benzene (B151609) ring, which is a chromophore that can absorb ultraviolet (UV) radiation from sunlight. This absorption can excite the molecule, potentially leading to the cleavage of the carbon-nitrogen bond or reactions involving the ethanol (B145695) side chains. While specific studies on the photolytic degradation of this compound are not available, research on other aromatic amines suggests that this pathway is plausible. Indirect photolysis can also occur, where other substances in the environment, such as humic acids or nitrate (B79036) ions, absorb light and produce reactive species like hydroxyl radicals (•OH) that then attack the compound.
Chemical Degradation: Chemical degradation in the environment often involves hydrolysis and oxidation.
Hydrolysis: The imino and alcohol functional groups in this compound are generally stable against hydrolysis under typical environmental pH conditions (pH 5-9).
Oxidation: The compound is more likely to degrade via oxidation. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading similar resistant organic pollutants. For instance, studies on o-toluidine (B26562), a structural precursor to this compound, have shown its effective degradation through the Fenton process (Fe²⁺/H₂O₂), which produces hydroxyl radicals. nih.gov This process successfully breaks down the aromatic ring, indicating that the tolyl group in this compound would also be susceptible to such oxidative attack. nih.gov The degradation efficiency in these systems is highly dependent on factors like pH, temperature, and the concentration of the oxidant. nih.govmdpi.com
| Degradation Mechanism | Potential Pathway for this compound | Influencing Factors |
| Direct Photolysis | Absorption of UV light by the tolyl group leading to bond cleavage. | Sunlight intensity, water clarity, presence of sensitizers. |
| Indirect Photolysis | Attack by photochemically generated reactive species (e.g., •OH). | Concentration of humic substances, nitrates, and iron. |
| Hydrolysis | Unlikely to be a significant pathway under normal environmental conditions. | pH, temperature. |
| Oxidation | Attack by hydroxyl radicals on the aromatic ring and ethanol side chains. | pH, temperature, concentration of oxidants (e.g., H₂O₂), presence of catalysts (e.g., Fe²⁺). nih.gov |
Biodegradation Pathways and Identification of Metabolites
Biodegradation is the breakdown of organic matter by microorganisms and is a crucial pathway for the environmental removal of many synthetic chemicals. There are no specific studies detailing the biodegradation of this compound. However, insights can be drawn from related structures.
The presence of both an aromatic (tolyl) group and aliphatic (diethanol) side chains suggests a multi-step degradation pathway.
Initial Attack on Side Chains: The ethanol side chains are a likely initial point of microbial attack. Microorganisms may oxidize the terminal alcohol groups to form carboxylic acids. A similar pathway has been observed in the biodegradation of other ethanolamines.
Cleavage of the C-N Bond: The bond connecting the nitrogen atom to the tolyl group may be cleaved, releasing o-toluidine and diethanolamine (B148213) as potential intermediate metabolites.
Aromatic Ring Cleavage: If o-toluidine is formed, it would likely undergo further degradation. The biodegradation of aromatic amines often involves hydroxylation of the ring followed by ring opening, eventually leading to mineralization (conversion to CO₂, H₂O, and mineral salts).
Metabolism of Diethanolamine: If diethanolamine is released, it can be degraded by various microbial communities, although it can be more resistant to biodegradation than simpler amines.
Studies on bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), which also contains two hydroxyethyl (B10761427) groups, show that it is biodegraded by first converting to mono-(2-hydroxyethyl) terephthalate (MHET) and then to terephthalic acid, demonstrating the microbial capacity to process these side chains. nih.govresearchgate.net
Potential Metabolites: Based on the predicted pathways, the following compounds could be metabolites of this compound. The identification of these metabolites would require dedicated experimental studies.
| Potential Metabolite | Predicted Formation Pathway |
| 2-((2-Hydroxyethyl)(2-methylphenyl)amino)acetic acid | Oxidation of one terminal alcohol group. |
| (2-Methylphenyl)imino)diacetic acid | Oxidation of both terminal alcohol groups. |
| o-Toluidine | Cleavage of the C-N bond. |
| Diethanolamine | Cleavage of the C-N bond. |
| Hydroxylated intermediates | Microbial oxidation of the aromatic ring. |
Persistence and Transport Modeling in Environmental Compartments
The persistence and transport of a chemical determine its concentration and distribution in the environment. cdc.gov Key properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are used to predict this behavior. epa.gov As experimental data for this compound is scarce, its properties are often estimated using computational models.
| Physicochemical Property | Predicted Value / Implication | Environmental Relevance |
| Water Solubility | Moderately soluble | Likely to be found primarily in the aqueous phase (water, groundwater). |
| Vapor Pressure | Low | Not expected to be volatile; transport in the air is likely negligible. epa.gov |
| Log Kow | Low to moderate | Indicates a limited tendency to bioaccumulate in organisms or adsorb strongly to soil and sediment. cdc.gov |
| Soil Adsorption (Koc) | Low to moderate | Suggests potential for leaching from soil into groundwater. cdc.gov |
Persistence: Persistence is the length of time a compound remains in the environment. epa.gov Based on its structure, this compound is not expected to be readily biodegradable. The combination of an aromatic ring and a tertiary amine structure can confer resistance to microbial attack. Therefore, it may be moderately persistent in aquatic and soil environments, with its ultimate removal dependent on the presence of adapted microbial populations or strong abiotic degradation conditions like intense sunlight.
Transport Modeling: Environmental transport models use a chemical's physical properties and environmental characteristics to predict its movement. service.gov.uk
In Water: Due to its predicted water solubility and low vapor pressure, if released to water, this compound is expected to remain in the water column. Its moderate soil adsorption coefficient (Koc) suggests some partitioning to sediment, but significant mobility in surface and groundwater is possible.
In Soil: If released to soil, its moderate adsorption suggests it will not be immobile. Rainfall could lead to leaching through the soil profile, potentially contaminating groundwater. researchgate.net Runoff from contaminated soil could also transport the compound to surface water bodies.
In Air: Due to its low predicted vapor pressure, long-range atmospheric transport is not considered a significant pathway for this compound. itrcweb.org
Advanced Methodologies for Environmental Fate Tracking Studies
To accurately determine the environmental fate of this compound and its degradation products, advanced analytical methods are required. epa.gov These techniques are essential for detecting and quantifying low concentrations of the compound in complex environmental matrices like water, soil, and sediment. env.go.jp
Sample Preparation: Before analysis, the target compound must be extracted from the environmental sample and concentrated. Common techniques include:
Liquid-Liquid Extraction (LLE): For water samples, using an organic solvent to extract the compound.
Solid-Phase Extraction (SPE): A more modern and efficient technique where a water sample is passed through a solid sorbent cartridge that retains the analyte, which is then eluted with a small volume of solvent.
Ultrasonic or Soxhlet Extraction: For solid samples like soil and sediment, using a solvent to extract the compound with the aid of sonication or heat. env.go.jp
Analytical Instrumentation: The primary techniques for the analysis of organic contaminants like this compound are chromatography coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile, polar compounds. It is often coupled with a UV detector for initial screening or a mass spectrometer (LC-MS) for more definitive identification and quantification. nih.govnih.gov LC-MS/MS (tandem mass spectrometry) provides even higher selectivity and sensitivity, which is crucial for identifying trace-level metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for volatile or semi-volatile compounds. nih.gov For this compound, a derivatization step (e.g., silylation) might be necessary to increase its volatility and thermal stability for GC analysis.
These analytical methods are critical not only for monitoring the parent compound but also for identifying the unknown metabolites formed during degradation, which is a key step in fully understanding the environmental degradation pathway. scirp.org
Q & A
Q. What established synthetic routes are available for 2,2'-((2-Methylphenyl)imino)bisethanol, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves the condensation of 2-methylaniline with diethanolamine under reflux conditions. Optimization includes controlling stoichiometric ratios (e.g., 1:2 molar ratio of aniline to diethanolamine), using ethanol as a solvent, and maintaining temperatures between 80–100°C for 6–12 hours. Purification via recrystallization or column chromatography (silica gel, eluent: methanol/ethyl acetate) ensures high purity (>95%). Yield improvements are achieved by inert atmosphere (N₂/Ar) to prevent oxidation and by employing catalysts like acetic acid .
Q. Which analytical techniques are recommended for structural characterization of this compound?
Key methods include:
- Reverse-phase HPLC : Newcrom R1 column (4.6 × 150 mm, 5 µm), mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA), flow rate 1.0 mL/min, UV detection at 254 nm .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) for confirming imino and hydroxyl protons (δ 3.5–4.0 ppm), FT-IR for N–H stretching (≈3300 cm⁻¹), and ESI-MS for molecular ion peak [M+H]⁺ at m/z 240.2 .
Q. How can researchers assess the purity of this compound in laboratory settings?
Purity is evaluated via:
- HPLC : Retention time (≈5.2 min) and peak area normalization (>98% purity) under conditions described in .
- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 60.0%, H: 7.5%, N: 5.8%).
- Melting Point : Sharp range (e.g., 112–114°C) indicates minimal impurities .
Advanced Research Questions
Q. What experimental design considerations are critical when studying the chelating properties of this compound with transition metals?
Key factors include:
- pH Control : The imino and hydroxyl groups coordinate metals optimally at pH 6–8. Adjust with buffers (e.g., phosphate) to avoid precipitation.
- Stoichiometry : Job’s plot analysis to determine metal-ligand ratios (commonly 1:1 or 1:2).
- Spectroscopic Validation : UV-Vis (d-d transitions), ESR for paramagnetic complexes (e.g., Cu²⁺), and single-crystal XRD for structural confirmation .
Q. How do variations in pH and solvent polarity affect the stability and reactivity of this compound in aqueous solutions?
- Acidic Conditions (pH <4) : Protonation of the imino group reduces chelation capacity. Hydrolysis of the ethanolamine moiety may occur, forming byproducts.
- Alkaline Conditions (pH >9) : Hydroxyl groups deprotonate, enhancing metal binding but risking oxidation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the compound, while protic solvents (e.g., water) require stabilizers like ascorbic acid to prevent degradation .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and concentrations (IC₅₀ values normalized to controls).
- Metabolite Profiling : LC-MS/MS to identify active vs. inactive metabolites.
- Reprodubility Checks : Cross-validate results in multiple labs using identical synthesis batches and assay protocols .
Q. What challenges arise in quantifying this compound in complex matrices, and how can they be addressed methodologically?
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples.
- Detection Limits : Enhance HPLC sensitivity via derivatization (e.g., dansyl chloride for fluorescence detection).
- Internal Standards : Deuterated analogs (e.g., d₄-2,2'-((2-Methylphenyl)imino)bisethanol) improve quantification accuracy in LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
